

ARM165: A Technical Guide to the Selective PI3Ky Degradator

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Compound of Interest

Compound Name: ARM165

Cat. No.: B15619388

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Abstract

This document provides a comprehensive technical overview of **ARM165**, a novel heterobifunctional molecule designed for the targeted degradation of the phosphoinositide 3-kinase gamma (PI3Ky) catalytic subunit, PIK3CG. **ARM165** functions as a Proteolysis-Targeting Chimera (PROTAC), offering a distinct therapeutic modality compared to traditional small-molecule inhibitors. By inducing the specific and sustained ablation of PIK3CG, **ARM165** effectively disrupts the PI3Ky-Akt signaling pathway, which has been identified as a critical dependency in certain malignancies, particularly Acute Myeloid Leukemia (AML). This guide details the mechanism of action, preclinical efficacy, and key experimental methodologies associated with the characterization of **ARM165**, presenting a valuable resource for professionals in oncology research and drug development.

Introduction to ARM165

ARM165 is a potent and selective degrader of the PIK3CG protein.^[1] It is a PROTAC, a class of molecules that co-opt the cell's natural protein disposal machinery to eliminate specific target proteins. This approach differs from conventional kinase inhibitors, which only block the catalytic function of an enzyme. By inducing complete protein degradation, **ARM165** aims to achieve a more profound and durable disruption of downstream signaling pathways.^{[2][3]}

Structurally, **ARM165** is a heterobifunctional molecule composed of three key components:

- A ligand that binds to the target protein, PI3Ky (derived from the selective inhibitor AZ2).[1][2]
- A ligand that recruits an E3 ubiquitin ligase (pomalidomide for binding to Cereblon).[1]
- A chemical linker that connects the two ligands.[1]

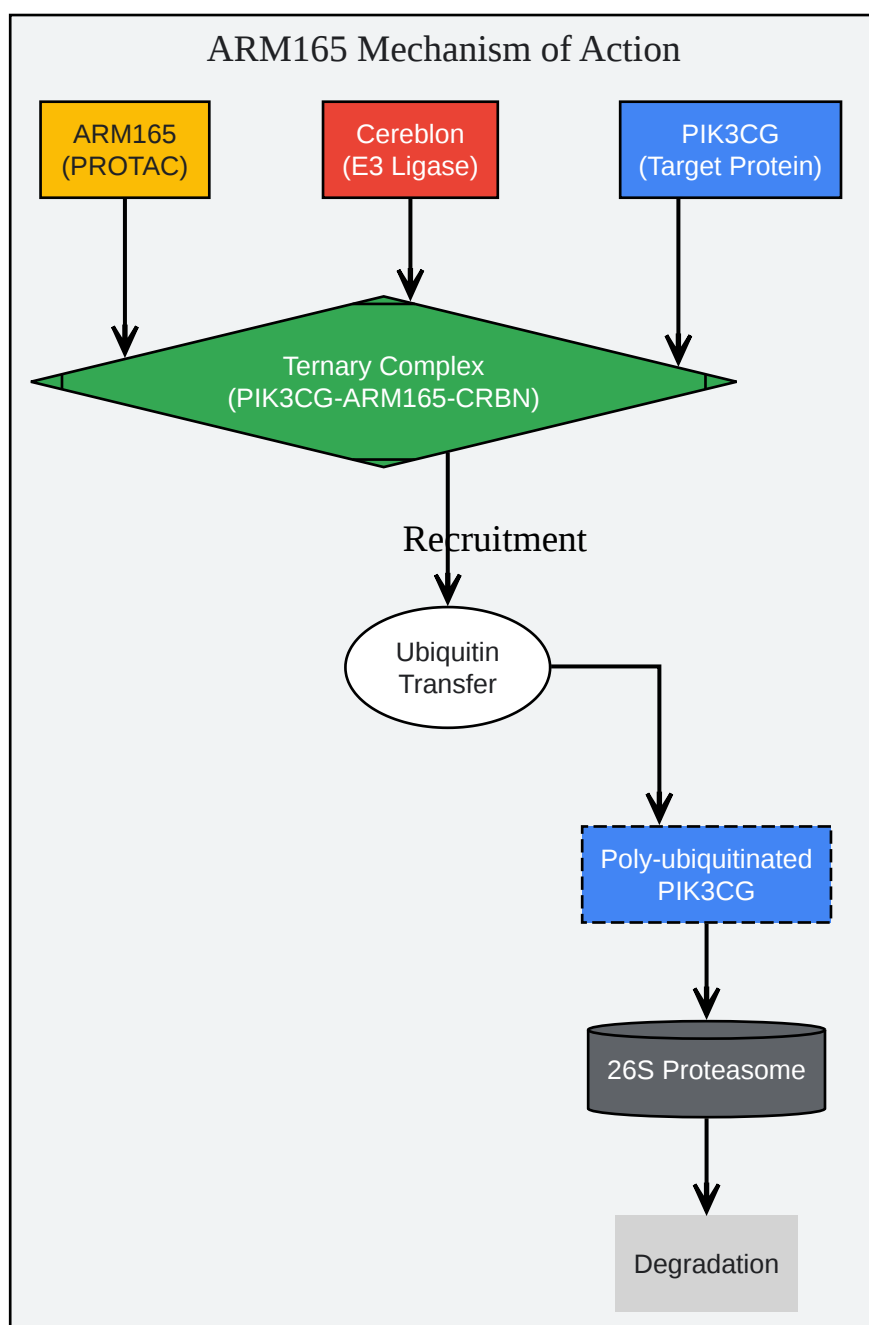
This design enables **ARM165** to act as a bridge, bringing PIK3CG into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action

The primary mechanism of **ARM165** is the induced degradation of PIK3CG.[2] Unlike small-molecule inhibitors that temporarily block PI3Ky's kinase activity, **ARM165** removes the entire protein. This process can be visualized as a catalytic cycle where a single molecule of **ARM165** can induce the degradation of multiple PIK3CG protein molecules.

- Ternary Complex Formation: **ARM165** simultaneously binds to PIK3CG and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.
- Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules to lysine residues on the surface of the PIK3CG protein.
- Proteasomal Degradation: The polyubiquitinated PIK3CG is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
- Recycling: **ARM165** is then released and can bind to another PIK3CG protein, repeating the cycle.

This degradation-based approach leads to a sustained loss of PI3Ky-mediated signaling.[2]



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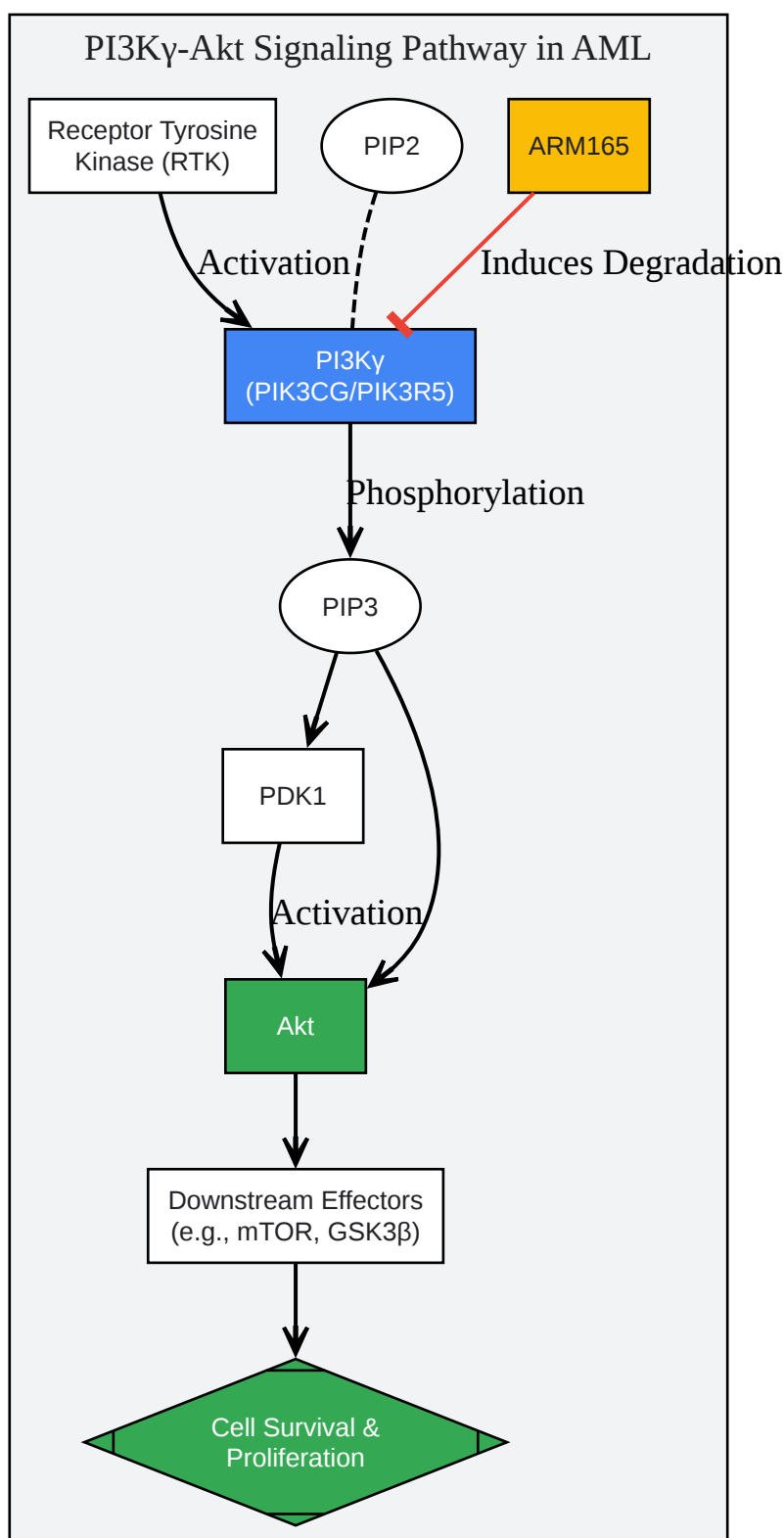
Fig. 1: Mechanism of **ARM165**-mediated PIK3CG degradation.

PI3Ky Signaling Pathway and its Disruption

The PI3K family of enzymes plays a crucial role in cell signaling, governing processes like cell growth, proliferation, and survival. The PI3Ky isoform, composed of the catalytic subunit

PIK3CG and the regulatory subunit PIK3R5, is predominantly expressed in the myeloid lineage of the hematopoietic system.[2][4] In AML, this PIK3CG–PIK3R5 signaling axis is critical for activating downstream protein kinase B (Akt) signaling, which promotes leukemia cell growth and survival.[2]

ARM165-mediated degradation of PIK3CG effectively severs this signaling cascade at its origin, leading to a sustained ablation of Akt activation and subsequent downstream effects.[2]



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Fig. 2: Disruption of PI3Kγ-Akt signaling by **ARM165**.

Preclinical Data and Efficacy

Preclinical studies have demonstrated the potent anti-leukemic capabilities of **ARM165**, highlighting its superiority over traditional PI3Ky small-molecule inhibitors.[\[2\]](#)

Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of **ARM165** in AML Cells

Cell Line	Assay Type	Endpoint	Result	Reference
AML Cells	Proliferation	IC ₅₀	< 1 μ M	[1]
AML Cells	Viability	Reduction vs. AZ2	Significantly Greater	[2]
Non-AML Cells	Viability	Effect	No reduction	[2]

| Non-AML Cells| Colony Formation| Effect | No reduction |[\[2\]](#) |

Table 2: Selectivity Profile of **ARM165**

Parameter	Method	Result	Reference
PIK3CG Degradation	Unbiased Proteomics	Specific to PIK3CG	[2]

| PI3K Isoform Selectivity| - | While derived from a selective inhibitor, specific quantitative fold-selectivity data for **ARM165**-induced degradation over other PI3K isoforms (α , β , δ) is not detailed in the available literature. | - |

Table 3: In Vivo Efficacy of **ARM165** in AML Mouse Models

Mouse Model	Treatment	Key Outcomes	Reference
Syngeneic & PDX	ARM165	Significant reduction of disease burden in bone marrow, spleen, and blood.	[2]
Syngeneic & PDX	ARM165 + Venetoclax	Enhanced anti-leukemic effects compared to monotherapy.	[2]

| Naive Mice (Toxicity) | 0.051 mg/kg IV (7 days) | Favorable toxicity profile observed. |[4] |

Combination Therapy

A significant finding is the ability of **ARM165** to potentiate the effects of venetoclax, a standard-of-care BCL2 inhibitor used in AML treatment.[3] In both primary patient cells and mouse models, the combination of **ARM165** and venetoclax demonstrated a synergistic effect, leading to a more profound reduction in AML cell growth and colony-forming capacity.[2][4] This suggests that targeting the PI3Ky dependency in AML can overcome resistance mechanisms to existing therapies.

Experimental Protocols and Workflows

The characterization of **ARM165** involved a series of standard and advanced molecular biology and pharmacology techniques.

Fig. 3: Workflow for preclinical evaluation of **ARM165**.

Western Blotting for PIK3CG Degradation

- Objective: To confirm the degradation of PIK3CG and assess the impact on downstream Akt signaling.
- Methodology:

- Cell Culture and Treatment: AML cell lines are cultured under standard conditions and treated with varying concentrations of **ARM165**, a negative control (inactive degrader), and a vehicle control (e.g., DMSO) for specified time points.
- Protein Extraction: Cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis. Proteins are then transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against PIK3CG, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- Analysis: Band intensities are quantified using densitometry software. The level of PIK3CG is normalized to the loading control to confirm degradation. The ratio of p-Akt to total Akt is calculated to determine signaling inhibition.

Cell Viability Assay

- Objective: To determine the cytotoxic effect of **ARM165** on AML cells.
- Methodology:
 - Cell Seeding: AML cells are seeded in 96-well plates at a predetermined density.
 - Compound Treatment: Cells are treated with a serial dilution of **ARM165**, the parent inhibitor (AZ2), and appropriate controls.
 - Incubation: Plates are incubated for a standard period (e.g., 72 hours).

- Viability Measurement: A reagent such as CellTiter-Glo® (Promega) is added to each well to measure ATP levels, which correlate with the number of viable cells.
- Data Analysis: Luminescence is read using a plate reader. The data is normalized to vehicle-treated controls, and IC₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.

In Vivo AML Mouse Model Study

- Objective: To evaluate the anti-tumor efficacy and tolerability of **ARM165** in a living organism.
- Methodology:
 - Model Generation: Immunodeficient mice (e.g., NSG) are engrafted with primary human AML patient cells (PDX model) or syngeneic mice are injected with murine AML cells. Leukemia engraftment is confirmed via peripheral blood sampling and flow cytometry.
 - Animal Grouping and Treatment: Once the disease is established, mice are randomized into treatment groups: Vehicle, **ARM165** monotherapy, Venetoclax monotherapy, and **ARM165** + Venetoclax combination. **ARM165** is administered via a clinically relevant route (e.g., intravenous injection) on a defined schedule (e.g., daily for 7 days).^[4]
 - Monitoring: Animal weight and overall health are monitored daily. Disease burden is tracked by measuring the percentage of leukemic cells (e.g., hCD45+) in the blood, bone marrow, and spleen at the end of the study.
 - Endpoint Analysis: At the study's conclusion, tissues (bone marrow, spleen, liver) are harvested for flow cytometry, histology, and Western blot analysis to assess disease burden and target engagement.
 - Statistical Analysis: Differences in tumor burden and survival between groups are analyzed using appropriate statistical tests (e.g., t-test, ANOVA, or Log-rank test for survival).

Conclusion

ARM165 represents a promising therapeutic agent that leverages the PROTAC technology to achieve selective and potent degradation of PIK3CG. Its mechanism of action provides a more sustained and potentially more effective inhibition of the PI3Ky-Akt signaling pathway compared to traditional inhibitors. Preclinical data strongly support its efficacy in AML models, both as a monotherapy and in combination with standard-of-care agents like venetoclax.[2] The lineage-restricted expression of PI3Ky suggests a favorable therapeutic window, minimizing off-target effects in non-malignant tissues.[2][4] This body of work establishes a compelling proof-of-principle for targeting PI3Ky via degradation as a novel strategy for AML and lays the groundwork for future clinical investigation.

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